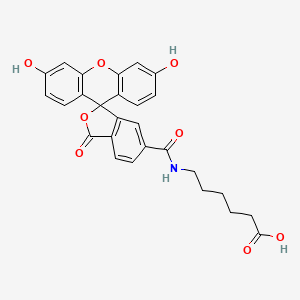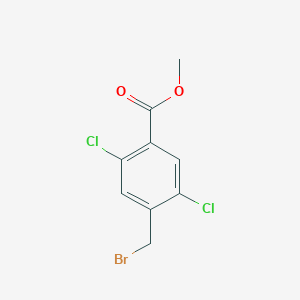
6-(Fluorescein-6-carboxamido)hexanoic acid, 90%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Fluorescein-6-carboxamido)hexanoic acid, also known as Fluorescein-6-carboxamidocaproic acid or 6-FAM-X, is a chemical compound with the molecular formula C27H23NO8 . It is a yellow powder with a molecular weight of 489.47 . This compound is used as a fluorescein-based fluorescent label for proteins that can be analyzed in applications such as quenching experiments .
Molecular Structure Analysis
The molecular structure of 6-(Fluorescein-6-carboxamido)hexanoic acid is represented by the SMILES stringOC1=CC2=C (C (C3=CC=CC (C (NCCCCCC (O)=O)=O)=C3C (O)=O)=C (C=C4)C (O2)=CC4=O)C=C1 . Chemical Reactions Analysis
6-(Fluorescein-6-carboxamido)hexanoic acid is used as a fluorescent diagnostic agent in the analysis of amyloid-β peptides in cerebrospinal fluid samples . It is also used as a fluorescein-based fluorescent label for proteins that can be analyzed in applications such as quenching experiments .Physical And Chemical Properties Analysis
6-(Fluorescein-6-carboxamido)hexanoic acid is a yellow powder . It is soluble in DMSO, DMF, or methanol . It has a fluorescence excitation maximum at 491 nm and an emission maximum at 515 nm in 0.1 M Tris pH 9.0 .Aplicaciones Científicas De Investigación
Fluorescent Labeling Reagent
This compound is used as a fluorescent labeling reagent . It can be used to label various molecules, making them visible under specific light conditions. This is particularly useful in biological and chemical research, where it can help visualize the distribution and behavior of labeled molecules in a system .
Protein Analysis
The compound is used as a fluorescein-based fluorescent label for proteins . This allows for the analysis of proteins in applications such as quenching experiments . Quenching experiments are used to study the interaction between different molecules, and the fluorescein label helps in tracking the proteins.
Antibody Labeling
It is used to label antibodies for use as immunofluorescent probes . This is a common technique in immunology and cell biology to visualize the location of antibodies and study their interaction with target antigens in a cell or tissue .
Oligonucleotide Labeling
The compound is used to label oligonucleotides for hybridization probes . These probes are used in molecular biology to detect the presence of complementary sequences in a DNA or RNA sample .
Protein Detection in Gels and Western Blots
It is used to detect proteins in gels and on Western blots . The fluorescein label attached to the proteins makes them visible under UV light, allowing researchers to analyze their presence and quantity .
Corrosion Inhibition
There is some evidence that similar xanthene derivatives have been used in corrosion inhibition . While not directly related to this specific compound, it suggests potential applications in materials science and engineering .
Propiedades
IUPAC Name |
6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO8/c29-16-6-9-19-22(13-16)35-23-14-17(30)7-10-20(23)27(19)21-12-15(5-8-18(21)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWQNFDVCXCPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














